3,5-Dibromobenzylamine hydrochloride

Descripción general

Descripción

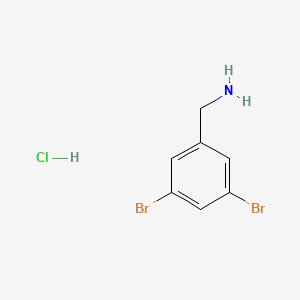

3,5-Dibromobenzylamine hydrochloride is a useful research compound. Its molecular formula is C7H8Br2ClN and its molecular weight is 301.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

3,5-Dibromobenzylamine hydrochloride is a derivative of benzylamine . Benzylamine is known to interact with trypsin-1 and trypsin-2 , which are serine proteases involved in digestion.

Biochemical Pathways

As a research chemical and specialty chemical, it is primarily used as a reaction component and intermediate in the synthesis of pharmaceuticals .

Result of Action

As a research chemical, it is primarily used in laboratory settings for the synthesis of pharmaceuticals .

Action Environment

As a research chemical, it is primarily used in controlled laboratory environments .

Actividad Biológica

3,5-Dibromobenzylamine hydrochloride is a compound of interest due to its diverse biological activities. It is a derivative of benzylamine, which has been studied for various pharmacological effects, including mucoactive properties and potential applications in treating respiratory conditions. This article synthesizes current research findings on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and clinical implications.

Pharmacological Effects

-

Mucoactive Activity :

- This compound (BHC) exhibits significant mucoactive properties, making it beneficial in treating respiratory diseases such as chronic bronchitis. Clinical studies have shown that BHC can enhance mucus clearance by altering the viscosity and composition of sputum, which is critical for patients with obstructive airway diseases .

- Secretolytic and Antitussive Effects :

- Cytotoxicity :

The mechanisms underlying the biological activities of this compound are multifaceted:

- Mucus Composition Alteration : BHC influences the synthesis of mucosubstances in tracheobronchial goblet cells, leading to a shift from acid mucosubstances to neutral ones. This change enhances mucus clearance and reduces sputum viscosity .

- Phospholipid Synthesis Stimulation : The compound has been shown to stimulate phospholipid synthesis in lung tissues, which is crucial for maintaining pulmonary function and surfactant homeostasis .

Table 1: Summary of Biological Activities

Table 2: Clinical Study Findings

Case Study 1: Efficacy in Chronic Bronchitis

In a clinical trial involving patients with chronic bronchitis, treatment with BHC resulted in a marked improvement in symptoms. Patients reported a significant reduction in sputum volume and viscosity after 15 days of treatment. The study highlighted the compound's ability to enhance expectoration and overall respiratory function .

Case Study 2: Cytotoxic Effects on Cancer Cells

A series of experiments evaluated the cytotoxic effects of brominated derivatives related to BHC on human melanoma cells. The results indicated that certain compounds exhibited over 80% cytotoxicity at specific concentrations, suggesting potential as therapeutic agents in oncology .

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

3,5-Dibromobenzylamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways. As a derivative of benzylamine, it can participate in nucleophilic substitution reactions, making it valuable in creating more complex molecules needed for therapeutic purposes .

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of dibromobenzylamine possess significant antibacterial activity. This is particularly relevant in the context of developing new antibiotics to combat resistant bacterial strains .

- Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems. For instance, its role as a selective adrenergic neuron toxin (DSP-4) highlights its potential in neuropharmacological research, particularly in understanding attention-deficit hyperactivity disorder (ADHD) and other neurodevelopmental disorders .

Mechanistic Studies

The mechanism of action for this compound involves its interaction with specific receptors and enzymes within biological systems. It is known to influence neurotransmitter release and uptake, which can provide insights into synaptic transmission processes and neurochemical pathways .

Case Studies

Several case studies have explored the applications and effects of this compound:

- Antimicrobial Study : A study focusing on the synthesis and evaluation of dibromobenzylamine derivatives revealed potent antibacterial effects against resistant strains of bacteria. These findings suggest that modifications at specific sites on the dibromobenzylamine structure can enhance its efficacy as an antimicrobial agent .

- Neurotoxicology Research : Research involving DSP-4 (N-(2-chloroethyl)-N-2-bromobenzylamine hydrochloride) demonstrated its utility in studying noradrenergic systems in animal models. This work has implications for understanding ADHD and other cognitive disorders by elucidating how neurotransmitter dynamics are affected by pharmacological agents .

Propiedades

IUPAC Name |

(3,5-dibromophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIPLBZDAKZRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-73-8 | |

| Record name | Benzenemethanamine, 3,5-dibromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-dibromophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.